Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3 |
InChI Key |
JRUQJRGINNDGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
Procedure :
-
Yield and Characterization :
Wittig Olefination
The Wittig reaction offers an alternative route, particularly useful for introducing conjugated double bonds.
Synthetic Pathway
-
Reagents :
-
Methyl triphenylphosphoranylidene acetate (generated in situ from methyl bromoacetate and triphenylphosphine).
-
4-Hydroxy-2,3-dimethylbenzaldehyde .
-
-
Conditions :
-
Outcomes :
Aldol Condensation and Dehydration
While less common, aldol condensation provides a route without specialized reagents.
Methodology
-
Reactants :
-
4-Hydroxy-2,3-dimethylbenzaldehyde .
-
Methyl acetoacetate (as the enolate precursor).
-
-
Optimization :
-
Challenges :
Enzymatic and Catalytic Approaches
Emerging methods focus on biocatalytic esterification and palladium-catalyzed cross-coupling .
Lipase-Mediated Esterification
Heck Coupling
-
Reagents : 4-Bromo-2,3-dimethylphenol, methyl acrylate.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HWE Reaction | 70–85 | High (E > 95%) | Excellent | Moderate |
| Wittig Olefination | 60–75 | Moderate (E ∼90%) | Good | High |
| Aldol Condensation | 50–60 | Low | Poor | Low |
| Enzymatic Esterification | 88–92 | N/A | Excellent | High |
Critical Considerations in Synthesis
Protecting Group Strategies
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.
Major Products
Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzaldehyde or 4-hydroxy-2,3-dimethylbenzoic acid.
Reduction: Formation of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate.
Substitution: Formation of 4-chloro-2,3-dimethylphenylprop-2-enoate or 4-bromo-2,3-dimethylphenylprop-2-enoate.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate has been investigated for its potential anticancer properties. Studies have demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of methyl 3-(4-hydroxyphenyl)prop-2-enoate have shown significant antiproliferative activity against human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .
1.2 Anti-inflammatory and Antibacterial Properties
This compound has also been noted for its anti-inflammatory and antibacterial effects. Research indicates that related compounds can inhibit the growth of pathogenic bacteria and reduce inflammation markers in vitro, suggesting potential therapeutic uses in treating infections and inflammatory diseases .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with methyl acrylate under basic conditions. For example, a synthetic route may include dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone, followed by the addition of potassium carbonate and methyl bromoacetate .
2.2 Chemical Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 222.24 g/mol. It exhibits a yellowish crystalline appearance and is soluble in organic solvents like ethanol and methanol .
Material Science Applications
3.1 Polymer Production
This compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .
3.2 Coatings and Adhesives
Due to its reactive double bond, this compound can be utilized in formulating coatings and adhesives that require strong adhesion properties and durability against environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula; †Estimated from similar compounds; ‡Predicted for chloro-substituted analogs; §Reported in ; ¶Reported in .
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-hydroxy and 4-methoxy substituents (in the target compound and ) enhance resonance stabilization of the α,β-unsaturated system, whereas electron-withdrawing groups like Cl () or Br () increase electrophilicity, influencing reactivity in Michael additions or cycloadditions.
- Hydrogen Bonding: The 4-hydroxy group in the target compound and facilitates hydrogen bonding, critical for crystal packing and solubility. This contrasts with non-polar substituents (e.g., Br in ), which prioritize hydrophobic interactions .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP (~1.8) is comparable to methyl 4-methoxycinnamate (1.7, ) but lower than brominated (2.5, ) or ethyl ester derivatives (2.58, ). This suggests moderate hydrophilicity due to the polar hydroxy group.
- Molecular Weight : The target compound (206.24 g/mol) is lighter than brominated (284.15 g/mol, ) or ethyl-substituted analogs (220.26 g/mol, ), impacting volatility and diffusion properties.
Crystallographic and Spectroscopic Insights
- Crystal Packing : Hydrogen bonding patterns in hydroxy-substituted analogs (target, ) align with Etter’s rules, favoring infinite chains or dimers . Brominated derivatives () may exhibit weaker interactions due to steric bulk.
- Spectroscopic Data : Mass spectrometry (e.g., MALDI-TOF in ) and NMR would distinguish substituent effects, with downfield shifts expected for hydroxy and methoxy groups.
Biological Activity
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, a compound derived from cinnamic acid derivatives, exhibits significant biological activity that has garnered attention in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a phenolic hydroxyl group and a prop-2-enoate moiety. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological activities. The compound's molecular formula is C12H14O3, and it has a molecular weight of approximately 206.24 g/mol.
1. Antioxidant Activity
Research has demonstrated that this compound possesses notable antioxidant properties. A study comparing various alkyl hydroxy cinnamates indicated that this compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using the DPPH assay, revealing an IC50 value of approximately 50 µM, comparable to established antioxidants like Trolox .
2. Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HL-60 | 20 | Mitochondrial disruption |
| MDA-MB-231 | 18 | Cell cycle arrest |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value of 7.3 µM, indicating strong potential compared to standard AChE inhibitors .
Case Studies and Research Findings
Case Study: Antioxidant Mechanism Exploration
A detailed study utilized NMR spectroscopy to analyze the interaction of this compound with lipid bilayers. The results indicated that the compound's phenolic hydroxyl group plays a critical role in its ability to integrate into cell membranes and exert antioxidant effects by stabilizing free radicals .
Research Findings: Cytotoxicity Profile
In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated enhanced activity when compared to its parent compounds. This suggests that structural modifications can significantly influence biological activity. The study highlighted the importance of the hydroxyl group in enhancing cytotoxicity through improved membrane permeability .
Q & A
Q. What are the standard synthetic routes for Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves esterification of the corresponding cinnamic acid derivative or modification of pre-functionalized aromatic precursors. For example:
- Claisen-Schmidt condensation : Reacting 4-hydroxy-2,3-dimethylbenzaldehyde with methyl propiolate under basic conditions (e.g., KOH/EtOH) to form the α,β-unsaturated ester backbone .
- Protection-deprotection strategies : Protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) before esterification, followed by deprotection with acidic/basic hydrolysis .
Q. Key considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
- Temperature control : Elevated temperatures (80–100°C) accelerate conjugation but risk side reactions like decarboxylation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) is critical to isolate the pure product .
Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and phenolic -OH (~3200–3500 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₃H₁₄O₃) with exact mass (218.0943 g/mol) .
Critical Tip : Use deuterated DMSO for NMR to stabilize the phenolic -OH proton and avoid broadening .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predicted by computational models?
Methodological Answer :
- Data collection : Grow single crystals via slow evaporation (e.g., MeOH/CHCl₃). Use synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*). Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .
Q. Example Finding :
Q. How do hydrogen-bonding patterns influence solid-state properties, and how can graph set analysis be applied?
Methodological Answer :
Q. Case Study :
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer :
- Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual aldehydes from incomplete Claisen-Schmidt reactions) .
- Assay conditions : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and redox interference from the phenolic group .
- Metabolite profiling : Use HRMS/MS to identify degradation products (e.g., demethylated or hydroxylated derivatives) that may contribute to observed activity .
Q. How can computational methods (e.g., molecular docking) predict interactions with biological targets?
Methodological Answer :
- Target selection : Prioritize proteins with phenolic-binding pockets (e.g., tyrosine kinases, COX-2).
- Docking workflow :
- Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
- Protein preparation : Retrieve PDB structure (e.g., 1PGH for COX-2), remove water, add charges.
- Docking software : Use AutoDock Vina with Lamarckian GA. Focus on binding affinity (ΔG < -7 kcal/mol) and H-bond interactions with catalytic residues (e.g., Arg120 in COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
